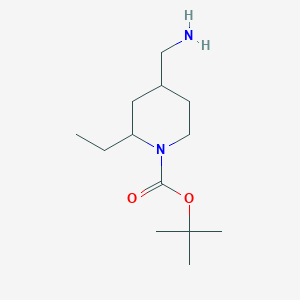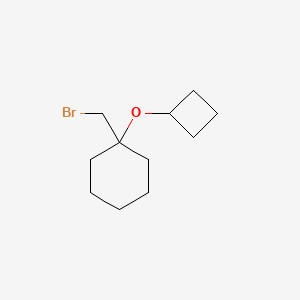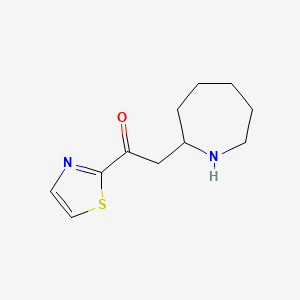![molecular formula C27H25BO6 B13331220 3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)
3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is notable for its inclusion of a boron-containing dioxaborolane group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves the formation of the spiro structure followed by the introduction of the dioxaborolane group. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used as a fluorescent probe due to its unique structural properties, which allow it to emit light under certain conditions.
Medicine: Research is ongoing into its potential use as a drug delivery agent, where its ability to form stable complexes with other molecules can be leveraged to transport therapeutic agents to specific targets.
Mechanism of Action
The mechanism by which 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is leveraged in applications such as drug delivery, where the compound can bind to therapeutic agents and facilitate their transport to specific targets. The molecular targets and pathways involved depend on the specific application but often include interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane group but has a different core structure, leading to different reactivity and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another compound with a similar boron-containing group, used in different synthetic applications.
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propenoic acid ethyl ester: This compound also features the dioxaborolane group and is used in various organic synthesis reactions.
Uniqueness
What sets 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one apart is its spiro structure, which imparts unique chemical properties and reactivity. This structure allows for the formation of stable complexes and enhances the compound’s utility in applications such as drug delivery and material science.
Properties
Molecular Formula |
C27H25BO6 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
3'-methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C27H25BO6/c1-25(2)26(3,4)34-28(33-25)16-10-12-20-22(14-16)31-23-15-17(30-5)11-13-21(23)27(20)19-9-7-6-8-18(19)24(29)32-27/h6-15H,1-5H3 |
InChI Key |
WLKNHGFDIDQEJW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC)C6=CC=CC=C6C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B13331174.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13331179.png)
![tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331190.png)

![1-(1-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13331198.png)
![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)
![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)




![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)

